molecular formula C18H18Cl2N2O B5773996 [4-(2,6-DICHLOROBENZYL)PIPERAZINO](PHENYL)METHANONE

[4-(2,6-DICHLOROBENZYL)PIPERAZINO](PHENYL)METHANONE

Cat. No.: B5773996
M. Wt: 349.3 g/mol
InChI Key: MENNMUBKAGVMFT-UHFFFAOYSA-N
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Description

4-(2,6-DICHLOROBENZYL)PIPERAZINO(PHENYL)METHANONE: is a synthetic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-DICHLOROBENZYL)PIPERAZINO(PHENYL)METHANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate as a reagent . Another method includes the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods: Industrial production methods for piperazine derivatives often involve parallel solid-phase synthesis and photocatalytic synthesis . These methods are advantageous due to their operational simplicity and the availability of reactants.

Chemical Reactions Analysis

Types of Reactions: 4-(2,6-DICHLOROBENZYL)PIPERAZINO(PHENYL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 4-(2,6-DICHLOROBENZYL)PIPERAZINO(PHENYL)METHANONE is unique due to its specific chemical structure, which includes both dichlorobenzyl and phenyl groups.

Properties

IUPAC Name

[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O/c19-16-7-4-8-17(20)15(16)13-21-9-11-22(12-10-21)18(23)14-5-2-1-3-6-14/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENNMUBKAGVMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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